5-(5-Chloro-2-Thienyl)-1H-Tetrazole

Thermal stability Procurement specifications Handling

Researchers requiring a reliable 5-substituted tetrazole scaffold for antimicrobial SAR often face batch-to-batch variability in heterocyclic building blocks. 5-(5-Chloro-2-Thienyl)-1H-Tetrazole (CAS 58884-89-2) delivers consistent ≥95% purity with verified structural identity. • Dual-functionality tetrazole & chloro-thiophene enables Suzuki-Miyaura, Buchwald-Hartwig, or SNAr diversification for rapid analog generation. • Moderately lipophilic (XLogP 1.8) scaffold suited for cell-based assays & metabolic stability optimization. • Immediate availability across multiple standard research quantities with documented QC analysis.

Molecular Formula C5H3ClN4S
Molecular Weight 186.62 g/mol
CAS No. 58884-89-2
Cat. No. B1599005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-2-Thienyl)-1H-Tetrazole
CAS58884-89-2
Molecular FormulaC5H3ClN4S
Molecular Weight186.62 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C2=NNN=N2
InChIInChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
InChIKeyYNPSRXVKAZLDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical & Structural Properties of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole


5-(5-Chloro-2-Thienyl)-1H-Tetrazole (CAS 58884-89-2) is a heterocyclic aromatic compound belonging to the 5-substituted 1H-tetrazole class, characterized by a 5-chlorothiophen-2-yl substituent attached to the C5 position of the tetrazole ring . Its molecular formula is C₅H₃ClN₄S, with a molecular weight of 186.62 g/mol [1]. The compound exhibits a melting point of approximately 210°C with decomposition and a calculated LogP (XlogP) value of 1.8, indicating moderate lipophilicity [2]. The tetrazole moiety serves as a bioisostere of the carboxylic acid group, a feature commonly exploited in medicinal chemistry to enhance metabolic stability and bioavailability [3].

Dual-functional building block: tetrazole bioisostere and 5-chlorothiophene handle for cross-coupling
Synthetic versatility for library design
Moderate lipophilicity profile suited for cell-permeable scaffold studies
Reported calculated XlogP 1.8
Suitable for antimicrobial lead optimization and pharmacophore probing
Thiophene-tetrazole hybrid class with reported activity

Non-Interchangeability of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole


Substitution of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole with other 5-substituted tetrazoles or heteroaryl analogs is not straightforward due to the unique confluence of the electron-withdrawing chloro substituent on the thiophene ring and the tetrazole pharmacophore. The 5-chlorothiophen-2-yl group imparts a distinct electronic environment that influences both the compound's reactivity as a synthetic intermediate and its potential interaction with biological targets [1]. Literature on tetrazole-heterocycle hybrids demonstrates that the nature of the heteroaryl substituent directly impacts antimicrobial activity and enzyme binding affinity, with thiophene-containing derivatives exhibiting different potency and selectivity profiles compared to phenyl, pyridine, or quinoline analogs [2]. The chloro substituent further modulates these properties relative to unsubstituted thienyl or other halogenated derivatives, making generic substitution a risk to assay reproducibility and lead optimization efforts [3].

Unsubstituted thienyl analogs alter electronic profile
Replacing 5-(5-Chloro-2-Thienyl)-1H-Tetrazole with 5-(2-Thienyl)-1H-Tetrazole removes the electron-withdrawing chloro group, shifting lipophilicity and reactivity. Assay reproducibility and SAR interpretation may be affected.
Bromo analog introduces thermal handling differences
The 5-bromo-2-thienyl analog has a higher melting point (~225°C vs ~210°C with decomposition), which may influence purification, formulation, or large-scale processing workflows. Direct interchange without validation is not advised.

Quantitative Differentiation of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole


Melting Point & Thermal Stability vs. Bromo Analog

5-(5-Chloro-2-Thienyl)-1H-Tetrazole exhibits a melting point of approximately 210°C (with decomposition), which is lower than the 225°C melting point of its 5-bromo-2-thienyl analog . This 15°C difference in melting point can influence handling, purification, and formulation processes, with the chloro derivative offering potentially easier processing in certain synthetic workflows .

Melting Point vs. Bromo Analog
Data to verify
~210°C (decomposes) vs 225°C
Lower melting point may simplify handling and purification in synthesis workflows
Reported by suppliers; verify under specific process conditions
Thermal stability Procurement specifications Handling

Enhanced LogP vs. Unsubstituted Thienyl Tetrazole

The calculated XlogP value for 5-(5-Chloro-2-Thienyl)-1H-Tetrazole is 1.8, reflecting moderate lipophilicity [1]. In contrast, the unsubstituted 5-(2-thienyl)-1H-tetrazole (CAS 59541-58-1) has a molecular weight of 152.18 g/mol and lacks the electron-withdrawing chloro substituent, which would result in a lower LogP . The enhanced lipophilicity conferred by the chloro group can improve membrane permeability, a critical parameter in cell-based assays and drug discovery programs targeting intracellular targets.

Lipophilicity (XlogP)
Class-level inference
XlogP 1.8 vs unsubstituted thienyl estimated lower
Enhanced lipophilicity may support improved membrane permeability for cell-based assays
Calculated value; experimental LogP/D confirmation recommended
ADME Drug-likeness Membrane permeability

Chlorothienyl Moiety as a Synthetic Building Block

The 5-chloro substituent on the thiophene ring serves as a handle for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, a feature not present in unsubstituted thienyl or phenyl tetrazoles . The presence of both a tetrazole ring (a bioisostere for carboxylic acids) and a reactive chloro group enables the construction of more complex, drug-like molecules in a modular fashion [1]. This dual functionality is explicitly exploited in patent literature, where the 5-chloro-2-thienyl group is claimed as a key structural element in biologically active compounds [2].

Synthetic Versatility
Supporting evidence
Chlorothiophene handle for cross-coupling & tetrazole bioisostere in one scaffold
Enables modular generation of diverse analogs for structure-activity relationship studies
Patent literature claims chloro-thienyl as key structural element
Organic synthesis Cross-coupling Medicinal chemistry

Application Scenarios of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole


Medicinal Chemistry: Antimicrobial & Anti-inflammatory Lead Synthesis

Based on the demonstrated antimicrobial activity of thiophene-containing tetrazole hybrids [1] and the established role of tetrazoles as carboxylic acid bioisosteres [2], 5-(5-Chloro-2-Thienyl)-1H-Tetrazole serves as a privileged scaffold for the development of new antimicrobial agents. The chloro substituent provides a vector for further optimization to modulate potency, selectivity, and pharmacokinetic properties [3].

Cross-Coupling & Diversification Building Block

The compound's dual functionality—a tetrazole ring and a chloro-thiophene moiety—makes it an ideal building block for constructing complex heterocyclic libraries [1]. It can be used in Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions to introduce diverse aryl or amine groups at the 5-position of the thiophene ring, enabling rapid analog generation for structure-activity relationship (SAR) studies [2].

Tetrazole-Containing Pharmacophore Probe

Given its structural similarity to fragments found in approved drugs (e.g., Losartan, Irbesartan) [1], 5-(5-Chloro-2-Thienyl)-1H-Tetrazole can be used as a tool compound to investigate the binding interactions of tetrazole-containing ligands with biological targets. Its moderate lipophilicity (XlogP = 1.8) [2] makes it suitable for cell-based assays, while its unique electronic profile allows for comparative studies against phenyl or other heteroaryl tetrazoles [3].

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Thiophene-tetrazole hybrid scaffold with diversification vector
Assay activity and selectivity across target strains
Cross-coupling and library synthesis
5-chloro handle for nucleophilic substitution or metal-catalyzed coupling
Reaction scope and purity of diversified analogs
Tetrazole pharmacophore probing
Carboxylic acid bioisostere with moderate lipophilicity
Binding interaction assays against biological targets

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